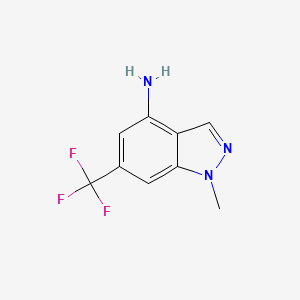

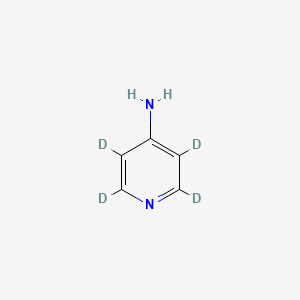

4-Amino(pyridine-d4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino(pyridine-d4) is a deuterated derivative of 4-aminopyridine, an organic compound with the chemical formula C₅H₄N–NH₂. This compound is one of the three isomeric amines of pyridine and is used extensively in scientific research, particularly in the study of potassium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine typically involves the reduction of 4-nitropyridine-N-oxide. This reduction can be achieved using iron and acetic acid at reflux temperature, resulting in a quantitative yield of 4-aminopyridine . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .

Industrial Production Methods

Industrial production of 4-aminopyridine often follows a two-stage synthesis starting from pyridine, which includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. This method yields approximately 36-40% . Another industrial method involves a three-stage synthesis with pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, achieving a total yield of 65% .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine undergoes various chemical reactions, including:

Reduction: Reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron and acetic acid.

Substitution: Substitution reactions involving nucleophiles, such as the formation of Schiff bases with aldehydes.

Common Reagents and Conditions

Reduction: Iron and acetic acid at reflux temperature.

Substitution: Aldehydes and amines under mild conditions.

Major Products

Reduction: 4-Aminopyridine.

Substitution: Schiff bases and other derivatives.

Scientific Research Applications

4-Amino(pyridine-d4) has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of potassium channels and neural transmission.

Medicine: Investigated for its potential in treating neurological disorders such as multiple sclerosis.

Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 4-aminopyridine involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . This mechanism is particularly beneficial in the treatment of neurological disorders, where enhanced neural transmission can mitigate symptoms .

Comparison with Similar Compounds

Similar Compounds

3-Aminopyridine: Another isomeric amine of pyridine with similar properties but different reactivity.

2-Aminopyridine: Also an isomeric amine of pyridine, used in different chemical reactions and applications.

Uniqueness

4-Amino(pyridine-d4) is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Its ability to inhibit voltage-gated potassium channels also sets it apart from other similar compounds .

Properties

Molecular Formula |

C5H6N2 |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2,3,5,6-tetradeuteriopyridin-4-amine |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D |

InChI Key |

NUKYPUAOHBNCPY-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H] |

Canonical SMILES |

C1=CN=CC=C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)

![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)

![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)

![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)

![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)

![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)